molecular formula C14H16BrNO2 B8321157 methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate

methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate

Cat. No. B8321157
M. Wt: 310.19 g/mol
InChI Key: VZPCQSDKWBZZDS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

methyl 6-bromo-3-methyl-1-propan-2-ylindole-4-carboxylate

InChI

InChI=1S/C14H16BrNO2/c1-8(2)16-7-9(3)13-11(14(17)18-4)5-10(15)6-12(13)16/h5-8H,1-4H3

InChI Key

VZPCQSDKWBZZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC(=CC(=C12)C(=O)OC)Br)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate (60 g, 185 mmol) in DMF (220 mL) was added p-toluenesulfonic acid mono hydride (4.57 g, 24 mmol), p-toluenesulfonyl hydrazide (44.8 g, 240 mmol) followed by sulfolane (220 mL). The mixture was stirred at 100° C. for 1 h. The contents were cooled to room temperature and then sodium cyanoborohydride (46.5 g, 740 mmol) was added portion wise over a period of 25 min. Then the mixture was stirred at 100° C. for 2 h. Then the reaction mixture was stirred for 16 h at room temperature. The reaction mixture was diluted with water and extracted with 20% EtOAc: Pet ether, finally organic layer was washed with cold water, brine solution dried over anhydrous Na2SO4 and concentrated. Crude compound was purified by column chromatography using silica gel (100-200 mesh) and 20% DCM: Pet ether as an eluent to afford desired product methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate (24 g, 89.2% purity), (16 g, and 62.2% purity). 1H NMR (CDCl3, 400 MHz) δ 1.486 (d, J=6.4 Hz, 6H), 2.361 (s, 3H), 3.947 (s, 3H), 4.535-4.602 (m, 1H), 7.080 (s, 1H), 7.619 (s, 1H), 7.684 (s, 1H). LCMS (ES+) m/z=310.07 (M+H)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulfonyl hydrazide
Quantity
44.8 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
46.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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